3,3-difluorobutan-2-ol

Catalog No.
S6448569
CAS No.
1780640-47-2
M.F
C4H8F2O
M. Wt
110.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-difluorobutan-2-ol

CAS Number

1780640-47-2

Product Name

3,3-difluorobutan-2-ol

Molecular Formula

C4H8F2O

Molecular Weight

110.1

3,3-Difluorobutan-2-ol is an organic compound characterized by the molecular formula C4H8F2O. It features a hydroxyl group (-OH) attached to the second carbon of a butane chain, with two fluorine atoms substituted at the third carbon. This specific arrangement of functional groups imparts unique chemical and physical properties, making it a subject of interest in various fields, including medicinal chemistry and materials science.

  • Oxidation: The hydroxyl group can be oxidized to form 3,3-difluorobutanone or 3,3-difluorobutanoic acid using agents like chromium trioxide or potassium permanganate.
  • Reduction: The compound can be reduced to generate 3,3-difluorobutane using reducing agents such as lithium aluminum hydride.
  • Substitution: The fluorine atoms can be replaced by nucleophiles, such as azide ions, through nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Chromium trioxide in sulfuric acid; potassium permanganate in aqueous solution.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium azide in dimethylformamide.

Research indicates that 3,3-difluorobutan-2-ol exhibits potential biological activities, particularly as a substrate for enzymes like alcohol dehydrogenases. Its unique structure allows it to interact with biological macromolecules, which may lead to enzyme inhibition or modulation of receptor activity. These properties make it a candidate for further investigation in pharmacological studies.

The synthesis of 3,3-difluorobutan-2-ol can be achieved through several methods:

  • Fluorination of Alcohols: One common method involves the fluorination of butan-2-ol derivatives using fluorinating agents such as diethylaminosulfur trifluoride under controlled conditions. This process typically requires an inert solvent and low temperatures to minimize side reactions.
  • Continuous Flow Reactors: On an industrial scale, continuous flow reactors are employed to ensure consistent quality and yield. This method allows for precise control over reaction parameters and reduces impurities .

3,3-Difluorobutan-2-ol is utilized in various applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing fluorinated pharmaceuticals, which are often more effective due to the presence of fluorine atoms that enhance metabolic stability and bioactivity.
  • Material Science: The compound is used in producing specialty chemicals with unique properties such as increased thermal stability and resistance to degradation .
  • Research: It is employed in enzyme mechanism studies and as a model compound for investigating the behavior of fluorinated alcohols in biological systems.

Studies on the interactions of 3,3-difluorobutan-2-ol with biological targets reveal its potential to form strong hydrogen bonds due to its hydroxyl group. The presence of fluorine atoms enhances its reactivity and interaction with enzymes. These interactions can lead to significant effects on metabolic pathways, warranting further exploration into its pharmacological potential.

Several compounds share structural similarities with 3,3-difluorobutan-2-ol:

Compound NameStructural FeaturesUnique Properties
1,3-Difluoro-2-propanolFluorine atoms at different positionsDifferent reactivity due to substitution pattern
3,3,3-Trifluoropropan-1-olContains an additional fluorine atomEnhanced lipophilicity and altered solubility
2,2-Difluoropropan-1-olFluorine atoms attached to the second carbonDifferent chemical behavior due to positional variation

Uniqueness

The uniqueness of 3,3-difluorobutan-2-ol lies in its specific arrangement of functional groups. The positioning of the hydroxyl and fluorine atoms imparts distinct electronic and steric effects that are advantageous for applications requiring precise control over molecular interactions and reactivity. This makes it particularly valuable in both research and industrial contexts .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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